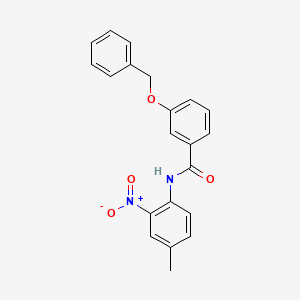![molecular formula C18H20ClNO2S B5115880 N-{2-[(2-chlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5115880.png)
N-{2-[(2-chlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(2-chlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide, commonly known as C646, is a small molecule inhibitor that has gained significant attention in the field of cancer research. C646 is a potent and selective inhibitor of p300 and CBP histone acetyltransferases, which play a crucial role in regulating gene expression.
作用機序
C646 works by inhibiting the activity of p300 and CBP histone acetyltransferases. These enzymes acetylate histones, which regulates the expression of genes involved in cell growth and division. By inhibiting the activity of these enzymes, C646 can alter the expression of genes involved in cancer cell growth and division, leading to cell death.
Biochemical and Physiological Effects:
C646 has been shown to have a significant impact on cancer cell growth and division. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. C646 has also been shown to inhibit the growth of cancer cells in vivo, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
C646 has several advantages for lab experiments. It is a potent and selective inhibitor of p300 and CBP histone acetyltransferases, making it an attractive target for cancer research. C646 has also been optimized to yield high purity and yield, making it easy to use in lab experiments. However, C646 has some limitations for lab experiments. It is a small molecule inhibitor, which can limit its efficacy in vivo. Additionally, C646 has a short half-life, which can limit its effectiveness in long-term studies.
将来の方向性
There are several future directions for the study of C646. One potential direction is the development of more potent and selective inhibitors of p300 and CBP histone acetyltransferases. Another direction is the investigation of the combination of C646 with other cancer therapeutic agents to enhance its efficacy. Additionally, the study of the mechanism of action of C646 can provide insights into the regulation of gene expression in cancer cells.
In conclusion, C646 is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of p300 and CBP histone acetyltransferases, which play a crucial role in regulating gene expression. C646 has been extensively studied for its potential as a cancer therapeutic agent and has been shown to inhibit the growth of various cancer cell lines. While C646 has some limitations for lab experiments, it has several advantages that make it an attractive target for cancer research. There are several future directions for the study of C646, which can provide insights into the regulation of gene expression in cancer cells.
合成法
C646 is synthesized using a multistep process. The first step involves the synthesis of 2-chlorobenzylthiol, which is then reacted with 2-bromoethyl acetate to form N-(2-(2-chlorobenzylthio)ethyl)acetamide. This intermediate is then reacted with 2-methylphenol in the presence of a base to yield the final product, C646. The synthesis of C646 has been optimized to yield high purity and yield, making it an attractive target for cancer research.
科学的研究の応用
C646 has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. C646 works by inhibiting the acetylation of histones, which regulates gene expression. By inhibiting the activity of p300 and CBP histone acetyltransferases, C646 can alter the expression of genes involved in cell growth and division, leading to cell death.
特性
IUPAC Name |
N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2S/c1-14-6-2-5-9-17(14)22-12-18(21)20-10-11-23-13-15-7-3-4-8-16(15)19/h2-9H,10-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIONWCMOEJSFCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCSCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[2-(allyloxy)-5-chlorobenzylidene]-3-benzyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5115802.png)
amino]-N-(3,4-dichlorophenyl)benzamide](/img/structure/B5115803.png)

![{5-[3-(benzyloxy)-4-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5115811.png)
![5,6-dimethyl-1-{2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}-1H-benzimidazole](/img/structure/B5115818.png)



![1-(4-bromophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5115848.png)


![4-chloro-N-({[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5115886.png)
![4-[(1-{2-[4-(3-fluorobenzyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5115888.png)
![4-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5115896.png)
